molecular formula C7H10N2O3 B132733 methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate CAS No. 154261-78-6

methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate

Cat. No. B132733
M. Wt: 170.17 g/mol
InChI Key: PDIXBDLTXAMBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate, also known as MAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is not fully understood. However, studies have suggested that methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate exerts its therapeutic effects by modulating various signaling pathways and gene expression. methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.

Biochemical And Physiological Effects

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate in lab experiments is its low toxicity and high solubility in water. methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate can also be easily synthesized using simple reaction conditions. However, one of the limitations of using methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate in lab experiments is its limited stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate. One area of research could be the development of novel methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate derivatives with improved stability and efficacy. Another area of research could be the investigation of the synergistic effects of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate with other compounds. Moreover, further studies are needed to elucidate the exact mechanism of action of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is a promising chemical compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate and its potential applications in various diseases.

Synthesis Methods

The synthesis of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate involves the reaction of 4-amino-5-oxo-2H-pyrrole-1-acetic acid with methanol and hydrochloric acid. This reaction results in the formation of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate as a white crystalline powder. The yield of methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate can be improved by optimizing the reaction conditions such as temperature, time, and reactant concentrations.

Scientific Research Applications

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of liver and kidney diseases.

properties

CAS RN

154261-78-6

Product Name

methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-9-3-2-5(8)7(9)11/h2H,3-4,8H2,1H3

InChI Key

PDIXBDLTXAMBBY-UHFFFAOYSA-N

SMILES

COC(=O)CN1CC=C(C1=O)N

Canonical SMILES

COC(=O)CN1CC=C(C1=O)N

synonyms

1H-Pyrrole-1-aceticacid,3-amino-2,5-dihydro-2-oxo-,methylester(9CI)

Origin of Product

United States

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